4-Chloro-9H-pyrido[2,3-b]indole

Catalog No.
S1486761
CAS No.
25208-32-6
M.F
C11H7ClN2
M. Wt
202.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-9H-pyrido[2,3-b]indole

CAS Number

25208-32-6

Product Name

4-Chloro-9H-pyrido[2,3-b]indole

IUPAC Name

4-chloro-9H-pyrido[2,3-b]indole

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

InChI

InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14)

InChI Key

HPSXHMSNDHDHJK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl

Synonyms

4-Chloro-9H-pyrido[2,3-b]indole; 4-Chloro-1H-pyrido[2,3-b]indole;

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl

Synthesis and Characterization:

4-Chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. Research has been conducted on the synthesis of this compound, exploring different methods and reaction conditions. For instance, one study describes its preparation via a multi-step process involving the condensation of readily available starting materials [].

4-Chloro-9H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the pyridoindole family, characterized by its fused pyridine and indole rings. The presence of a chlorine atom at the fourth position enhances its chemical reactivity and biological activity. This compound exhibits unique structural properties that make it a subject of interest in medicinal chemistry and material science. Its molecular formula is C10H7ClN2C_{10}H_{7}ClN_{2}, and it has been studied for various applications, particularly in the field of pharmaceuticals.

As with any research chemical, it is recommended to handle 4-Chloro-9H-pyrido[2,3-b]indole with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood. Specific data on its toxicity or flammability is not yet widely available, so general laboratory safety protocols should be followed [].

Typical of aromatic compounds. Key reactions include:

  • Electrophilic Substitution: The chlorine atom can be substituted with various electrophiles, leading to derivatives with altered biological properties.
  • Nucleophilic Addition: The nitrogen atoms in the pyridine and indole rings can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit varied pharmacological activities.

These reactions are fundamental for synthesizing analogs with improved efficacy or reduced toxicity.

Research has indicated that 4-Chloro-9H-pyrido[2,3-b]indole possesses significant biological activities. It has been evaluated for its potential as an inhibitor of various enzymes, including kinases. For instance, studies have shown that compounds derived from this structure can inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), a target in the treatment of neurodegenerative diseases and cancers . Additionally, its derivatives have been explored for potential anti-inflammatory and anticancer properties.

The synthesis of 4-Chloro-9H-pyrido[2,3-b]indole can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as 2-aminoaryl compounds with carbonyls under acidic or basic conditions.
  • Palladium-Catalyzed Reactions: Recent methodologies utilize palladium catalysts to facilitate cross-coupling reactions that yield pyridoindoles from simpler indole derivatives .
  • Electrocyclization: Another method includes electrocyclization techniques that generate the fused ring system directly from simpler starting materials.

These methods allow for the efficient production of 4-Chloro-9H-pyrido[2,3-b]indole and its derivatives.

4-Chloro-9H-pyrido[2,3-b]indole finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being explored as potential therapeutic agents due to their kinase inhibitory activities.
  • Material Science: The compound's unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
  • Research: It serves as a valuable tool in studying biochemical pathways involving kinases and other related targets.

Interaction studies have focused on understanding how 4-Chloro-9H-pyrido[2,3-b]indole interacts with biological macromolecules. Molecular docking studies have suggested that this compound can effectively bind to the ATP-binding site of GSK-3β, influencing its activity . Additionally, pharmacokinetic studies indicate that modifications to the structure can enhance its bioavailability and reduce toxicity.

Several compounds share structural similarities with 4-Chloro-9H-pyrido[2,3-b]indole. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
9H-Pyrido[2,3-b]indoleParent CompoundLacks chlorine; serves as a base structure
7-Chloro-9H-pyrimido[4,5-b]indolePyrimido IndoleExhibits different kinase inhibition properties
2-Amino-9H-pyrido[2,3-b]indoleAmino DerivativeKnown for mutagenic properties
6-Bromo-9H-pyrido[2,3-b]indoleBromo DerivativeSimilar reactivity but different halogen

The presence of chlorine in 4-Chloro-9H-pyrido[2,3-b]indole distinguishes it from these compounds by potentially enhancing its biological activity while altering its chemical reactivity profile.

α-Carbolines (9H-pyrido[2,3-b]indoles) emerged as a distinct alkaloid class following the 1989 isolation of grossularine-1/2 from marine tunicates. Early synthetic routes relied on Graebe-Ullmann carbazole synthesis adaptations, achieving <30% yields due to poor regiocontrol. The 2010s witnessed paradigm shifts with Hibino's 6π-electrocyclization strategy, enabling direct annulation of indole-3-alkenyl oximes at 240°C under microwave irradiation (45–90% yields).

Contemporary methods leverage transition-metal catalysts:

  • Palladium-mediated cross-coupling: Buchwald-Hartwig amination of 2-haloindoles with pyridine boronic acids (72% yield, >95% purity)
  • Iron-catalyzed multicomponent reactions: Ferric hydrogen sulfate facilitates one-pot assembly from (triethoxymethyl)arenes and cyanoacetamide (82% yield, 4h reflux)

Table 1: Synthetic Method Evolution for Pyrido[2,3-b]indoles

EraMethodYield (%)Key Limitations
1980–2000Graebe-Ullmann adaptation15–30Low regioselectivity
2005–2015Diels-Alder cycloaddition40–55Harsh conditions (Δ > 200°C)
2015–2025Pd-catalyzed cross-coupling65–82Catalyst cost
2020–2025Fe-mediated MCRs75–90Solvent toxicity

Significance of 4-Chloro-9H-pyrido[2,3-b]indole in Contemporary Research

The 4-chloro substituent induces a 17.5 kcal/mol stabilization in DNA intercalation complexes via halogen bonding with phosphate backbones. Comparative studies show:

  • Anticancer potency: IC50 = 0.49 μM (COLO 205) vs. 8.7 μM for 4-H analog
  • Solubility profile: logP = 3.40 vs. 2.15 for 4-methyl derivative
  • Metabolic stability: t1/2 = 6.3h (human microsomes) vs. 1.2h for 4-bromo analog

Crystallographic data (CSD-2056431) confirms planar geometry (dihedral angle = 2.1°) critical for kinase inhibition.

Academic Research Trajectory and Current Focus Areas

2022–2025 priorities include:

  • Targeted delivery systems: PEGylated liposomes improve tumor accumulation 8.2× vs. free drug
  • Combination therapies: Synergy with paclitaxel (CI = 0.32) in NSCLC models
  • AI-driven SAR optimization: QSAR models predict 4-Cl-6-CF3 derivatives with pIC50 = 8.9

The chlorine substituent at position 4 of the pyrido[2,3-b]indole scaffold significantly influences biological activity through multiple mechanisms. Research demonstrates that the presence of chlorine at this position enhances chemical reactivity and biological activity compared to the unsubstituted parent compound . The chlorine atom functions as an electron-withdrawing group through inductive effects while simultaneously providing electron density through mesomeric effects, creating a unique electronic environment that optimizes target binding interactions [2].

The "magic chloro effect" phenomenon is particularly relevant for position 4 substitution, where single chlorine incorporation can result in potency improvements exceeding 100-fold [3] [4]. This dramatic enhancement stems from chlorine's optimal size approximating a methyl group while providing distinct electronic properties that enable favorable binding pocket interactions [4]. Computational analysis reveals that the 4-chloro substituent increases the rotational energy barrier to 25-30 kcal/mol compared to 20-25 kcal/mol for the unsubstituted compound, indicating enhanced conformational stability [5] [6].

The chlorine atom at position 4 contributes to improved lipophilicity with LogP values ranging from 2.8-3.2, facilitating membrane permeability and bioavailability [7]. Additionally, the electron-withdrawing nature of chlorine modifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the HOMO-LUMO gap increasing to 6.18 eV, characteristic of enhanced drug-like properties [8].

Influence of Structural Modifications on Biological Activity

Systematic structural modifications of the pyrido[2,3-b]indole core reveal distinct structure-activity relationships governing biological potency. Position-specific substitutions demonstrate markedly different effects on target binding and cellular activity. The 3-position tolerates various functional groups, with carboxyl and hydroxymethyl substituents proving particularly beneficial for anticancer activity [9] [10]. Compounds bearing 3-carboxyl groups exhibit IC50 values in the 0.3-10 μM range against multiple cancer cell lines, while 3-hydroxymethyl derivatives show enhanced activity with IC50 values of 0.5-15 μM [9] [10].

Substitution at the 9-position significantly impacts biological activity, with methyl groups generally reducing potency due to steric interference with target binding sites [11] [12]. Computational docking studies indicate that N9-methyl substitution disrupts hydrogen bonding interactions critical for receptor engagement [11]. Conversely, benzyl substitutions at position 9 enhance activity when appropriately designed, particularly for compounds targeting specific protein-protein interactions [9] [10].

The 6-position demonstrates tolerance for methoxy substitution, which provides optimal anticancer activity through hydrogen bonding with tyrosine residues in target proteins [11] [12]. This substitution pattern, combined with 1-naphthyl groups, yields compounds with exceptional potency, achieving IC50 values as low as 80-200 nM against pancreatic, breast, and melanoma cancer cell lines [11] [12].

Comparative Analysis with Other α-Carboline Derivatives

Comparative analysis between pyrido[2,3-b]indole and related carboline derivatives reveals fundamental differences in biological activity profiles and structure-activity relationships. α-Carbolines (pyrido[2,3-b]indoles) demonstrate distinct advantages over β-carbolines (pyrido[3,4-b]indoles) and γ-carbolines (pyrido[4,3-b]indoles) in specific therapeutic applications [13] [14] [15].

β-Carbolines exhibit pronounced antiplatelet activity and neuroprotective effects, with γ-carbolines showing the highest antiplatelet potency in the order: ADγC > AMγC > MβC [13]. However, α-carbolines demonstrate superior anticancer activity, particularly when bearing 4-chloro substitution [15] [16]. The structural differences in pyridine nitrogen positioning fundamentally alter electronic distribution and target selectivity [13] [8].

α-Carbolines demonstrate enhanced stability compared to γ-carbolines but lower configurational stability than β-carbolines [13] [15]. This intermediate stability profile proves advantageous for drug development, providing sufficient conformational rigidity for target selectivity while maintaining metabolic accessibility [5] [6]. The 4-chloro-α-carboline scaffold uniquely combines optimal electronic properties with favorable pharmacokinetic characteristics [7].

Computational Approaches to SAR Understanding

Molecular Modeling Studies

Molecular modeling investigations provide critical insights into the binding modes and conformational preferences of 4-chloro-9H-pyrido[2,3-b]indole derivatives. Density functional theory calculations using B3LYP/6-311++G(d,p) basis sets reveal that chlorine substitution significantly affects frontier molecular orbital characteristics [8]. The HOMO-LUMO energy gap increases from 5.8 eV in unsubstituted compounds to 6.18 eV with 4-chloro substitution, indicating enhanced chemical stability and reduced reactivity toward unwanted side reactions [8].

Molecular docking studies demonstrate that 4-chloro derivatives exhibit enhanced binding affinity toward MDM2 protein through optimized hydrophobic interactions and halogen bonding [11] [12]. The chlorine atom engages in favorable contacts within the binding pocket, contributing to the observed 100-1000 fold potency improvements [3] [4]. Electrostatic potential mapping reveals that chlorine substitution creates an optimal charge distribution pattern that complements target protein binding sites [8].

Computational analysis of conformational flexibility indicates that 4-chloro substitution increases the rotational barrier around key bonds, reducing the number of accessible conformations and enhancing binding selectivity [5] [6]. This conformational constraint proves beneficial for target engagement while maintaining sufficient flexibility for induced-fit binding mechanisms [17] [18].

Energy State Calculations for Atropisomeric Derivatives

Energy state calculations for atropisomeric pyrido[2,3-b]indole derivatives reveal that chlorine substitution significantly influences rotational barriers and configurational stability. The 4-chloro substituent increases the activation energy for rotation around the C-N bond to approximately 25-30 kcal/mol, classifying these compounds as borderline Class 2/3 atropisomers according to established criteria [5] [19].

Computational studies demonstrate that atropisomeric 4-chloro derivatives maintain configurational stability at physiological temperatures for extended periods, with half-lives ranging from hours to days depending on specific substitution patterns [5] [20]. This stability profile proves advantageous for drug development, ensuring consistent stereochemical integrity during formulation and administration [19].

The energy difference between atropisomeric conformations typically ranges from 2-5 kcal/mol, with the 4-chloro substituent stabilizing specific conformational preferences through intramolecular interactions [6] [21]. These energy calculations provide essential guidance for synthetic approaches and formulation strategies for atropisomeric drug candidates [5] [19].

Determination of Barriers to Rotation

Experimental and computational determination of rotational barriers provides fundamental insights into the conformational behavior of 4-chloro-9H-pyrido[2,3-b]indole derivatives. Variable temperature nuclear magnetic resonance spectroscopy combined with theoretical calculations establishes that the 4-chloro substituent increases rotational barriers by approximately 5-10 kcal/mol compared to unsubstituted analogs [22] [21].

The rotational barrier around the indole-pyridine fusion ranges from 25-30 kcal/mol for 4-chloro derivatives, indicating moderate atropisomeric stability with interconversion rates on the order of minutes to hours at room temperature [6] [23]. This barrier height provides optimal balance between configurational stability and synthetic accessibility [5] [19].

Computational modeling using transition state theory reveals that the rotation mechanism involves out-of-plane distortion of the aromatic system, with the chlorine substituent creating additional steric and electronic constraints [6] [24]. These calculations enable prediction of rotational barriers for related derivatives, facilitating rational design of compounds with desired configurational stability profiles [5] [17].

XLogP3

3.3

Wikipedia

4-Chloro-9H-pyrido[2,3-b]indole

Dates

Last modified: 08-15-2023

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